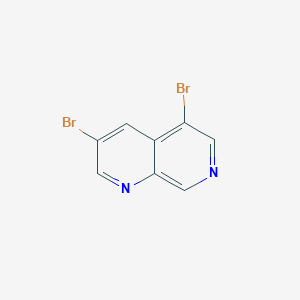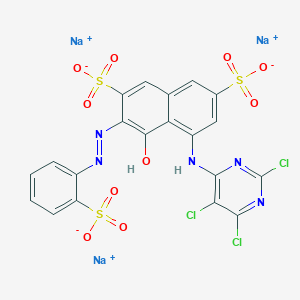
Reactone red 2B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactone red 2B is a synthetic dye that has been widely used in scientific research. It belongs to the class of azo dyes and is commonly used as a biological stain. The dye is known for its bright red color and is also used in the textile and food industries.
Wirkmechanismus
The mechanism of action of Reactone red 2B involves the binding of the dye to specific molecules in cells and tissues. The dye is known to bind to proteins and nucleic acids, which allows for their visualization under a microscope. The binding of the dye to these molecules is based on electrostatic interactions and van der Waals forces.
Biochemical and Physiological Effects:
The use of Reactone red 2B in scientific research has not been associated with any significant biochemical or physiological effects. The dye is considered to be non-toxic and is generally safe to use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Reactone red 2B is its bright red color, which allows for easy visualization of cells and tissues under a microscope. The dye is also relatively inexpensive and easy to use. However, one of the limitations of the dye is that it may interfere with certain biochemical assays, such as enzyme assays, due to its binding to proteins.
Zukünftige Richtungen
There are several future directions for the use of Reactone red 2B in scientific research. One area of research is the development of new biosensors that use the dye as a marker. Another area of research is the study of protein-protein interactions using the dye as a probe. Additionally, the use of Reactone red 2B in the development of new imaging techniques, such as fluorescence microscopy, is an area of ongoing research.
Conclusion:
Reactone red 2B is a synthetic dye that has been widely used in scientific research. The dye is commonly used as a biological stain and has been used in the study of protein-protein interactions, enzyme kinetics, and the development of biosensors. The dye is considered to be non-toxic and is generally safe to use in laboratory experiments. There are several future directions for the use of Reactone red 2B in scientific research, including the development of new biosensors and imaging techniques.
Synthesemethoden
The synthesis of Reactone red 2B involves the reaction between diazonium salt and naphthol. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is a bright red powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Reactone red 2B has been used in various scientific research applications. It is commonly used as a biological stain to visualize cells and tissues under a microscope. The dye is also used in the study of protein-protein interactions and enzyme kinetics. In addition, it has been used in the development of biosensors and as a marker in immunoassays.
Eigenschaften
CAS-Nummer |
15792-41-3 |
|---|---|
Molekularformel |
C20H9Cl3N5Na3O10S3 |
Molekulargewicht |
750.8 g/mol |
IUPAC-Name |
trisodium;4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H12Cl3N5O10S3.3Na/c21-15-18(22)25-20(23)26-19(15)24-11-7-9(39(30,31)32)5-8-6-13(41(36,37)38)16(17(29)14(8)11)28-27-10-3-1-2-4-12(10)40(33,34)35;;;/h1-7,29H,(H,24,25,26)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
InChI-Schlüssel |
ZHDFKPUCUYZGGM-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C(=NC(=N4)Cl)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C(=NC(=N4)Cl)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Andere CAS-Nummern |
15792-41-3 |
Piktogramme |
Irritant |
Synonyme |
reactone red 2B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



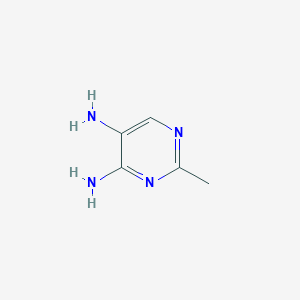



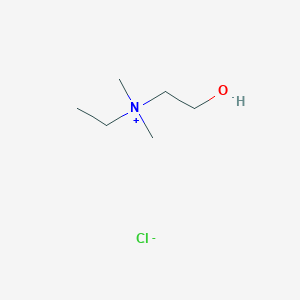


![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)
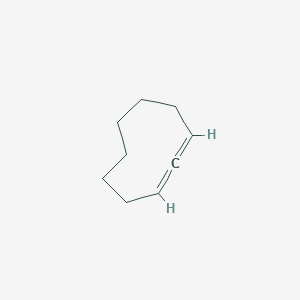

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)

